Product packaging for 1-Methoxy-4-nitronaphthalene(Cat. No.:CAS No. 4900-63-4)

1-Methoxy-4-nitronaphthalene

Cat. No.: B051467
CAS No.: 4900-63-4
M. Wt: 203.19 g/mol
InChI Key: YFJKGPRYPHFGQD-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemistry

As a member of the nitroaromatic compound family, 1-methoxy-4-nitronaphthalene is part of a class of chemicals characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. The nitro group strongly influences the electronic properties of the aromatic system, making it susceptible to a range of chemical transformations.

The chemistry of nitroaromatic compounds is a cornerstone of modern organic synthesis. The nitro group can be readily reduced to an amino group (-NH2), which is a key functional group in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. biosynth.com For instance, the reduction of the nitro group in this compound can be achieved using reagents like phosphite (B83602) or through diphosphorylation. biosynth.com

Furthermore, the presence of the nitro group activates the naphthalene (B1677914) ring towards nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups onto the aromatic core, expanding the synthetic utility of the compound. biosynth.com Studies have shown that nitronaphthalene derivatives can act as Michael acceptors in reactions with certain sulfur and selenium compounds, leading to the formation of cyclopropanes. lookchem.com

Significance in Naphthalene Derivatives Research

Naphthalene derivatives are a class of compounds built upon the bicyclic aromatic hydrocarbon naphthalene. They are of significant interest due to their diverse applications, ranging from intermediates in the chemical industry to the active components in various functional materials and biologically active compounds.

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of substituted naphthalene derivatives. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group at positions 1 and 4 respectively, creates a polarized electronic environment within the naphthalene ring system. This electronic arrangement directs the regioselectivity of subsequent chemical modifications.

For example, nitration of 1-methoxynaphthalene (B125815) can yield a mixture of nitro derivatives, including this compound. niscpr.res.in This compound can then be further functionalized. One notable reaction is its oxidative dimerization to form 1,1′-dimethoxy-4,4′-dinitro-2,2′-binaphthyl, which can subsequently be reduced to the corresponding diamino derivative. niscpr.res.in Such binaphthyl compounds are important in various areas of chemistry, including asymmetric catalysis.

Overview of Key Research Areas

The unique chemical properties of this compound have led to its use in several key research areas:

Synthesis of Biologically Active Molecules: A significant area of research involves the use of this compound as a precursor for the synthesis of molecules with potential therapeutic applications. For instance, it is a reagent in the synthesis of UMI-77, a small molecule inhibitor of the Mcl-1 protein, which is a target in pancreatic cancer research. lookchem.comchemicalbook.com This highlights its role in the development of potential anticancer agents. lookchem.comchemicalbook.com

Photochemical Studies: The photochemistry of nitroaromatic compounds is a rich field of study, and this compound has been the subject of such investigations. Research has explored its photoreduction and photosubstitution reactions. acs.orgrsc.org For example, time-resolved UV-vis spectroscopy has been used to study the triplet state of this compound and its reactions with various amines. rsc.org These studies provide fundamental insights into the behavior of excited-state nitroaromatic compounds.

Intermediate in Organic Synthesis: Beyond specific applications, this compound is a versatile intermediate for the synthesis of other complex organic molecules. Its reactivity allows for transformations such as the reduction of the nitro group to an amine or electrophilic substitution reactions on the naphthalene ring. biosynth.com For example, it can be iodinated using N-iodosuccinimide to produce 2-iodo-1-methoxy-4-nitronaphthalene, another useful synthetic intermediate.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C11H9NO3 nih.govscbt.com
Molecular Weight 203.19 g/mol chemicalbook.comnih.govsigmaaldrich.com
Appearance Yellow to orange crystalline powder chemicalbook.comchemicalbook.com
Melting Point 83-85 °C chemicalbook.comsigmaaldrich.com
CAS Number 4900-63-4 chemicalbook.comsigmaaldrich.com

Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier
1H NMR Spectra Varian A-60
13C NMR Spectrum Available
IR Spectrum Available
Mass Spectrum Available

Note: Specific spectral data can be found in various chemical databases. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B051467 1-Methoxy-4-nitronaphthalene CAS No. 4900-63-4

Properties

IUPAC Name

1-methoxy-4-nitronaphthalene
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InChI

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKGPRYPHFGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197663
Record name Methyl 4-nitronaphthyl ether
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4900-63-4
Record name 1-Methoxy-4-nitronaphthalene
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Record name Methyl 4-nitronaphthyl ether
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Record name 4900-63-4
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Record name Methyl 4-nitronaphthyl ether
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Record name Methyl 4-nitronaphthyl ether
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Synthetic Methodologies and Reaction Pathways of 1 Methoxy 4 Nitronaphthalene

Established Synthetic Routes

The synthesis of 1-Methoxy-4-nitronaphthalene and its derivatives is primarily achieved through electrophilic aromatic substitution and nitration reactions. These methods provide a foundation for accessing a wide range of structurally diverse molecules.

Electrophilic Aromatic Substitution with N-iodosuccinimide

A key synthetic strategy involves the electrophilic iodination of a this compound precursor. This method is instrumental in creating aryl iodide intermediates that are highly valuable for further functionalization through cross-coupling reactions. nih.govacs.org

The synthesis of the aryl iodide intermediate, specifically 2-Iodo-1-methoxy-4-nitronaphthalene, is accomplished through the electrophilic aromatic substitution of this compound. nih.govacs.org The reaction employs N-iodosuccinimide (NIS) as the iodinating agent in the presence of trifluoroacetic acid (TFA). nih.gov A mixture of this compound and N-iodosuccinimide in TFA is heated to reflux and stirred for approximately 20 hours under a nitrogen atmosphere. nih.govacs.org This process yields the desired 2-Iodo-1-methoxy-4-nitronaphthalene as a light yellow solid, with reported yields around 70% after purification. This aryl iodide serves as a versatile intermediate for creating a variety of analogues through subsequent reactions. nih.govacs.org

ReagentMolar Equivalent/VolumeRole
This compound1.0Starting Material
N-iodosuccinimide (NIS)~1.15Iodinating Agent
Trifluoroacetic Acid (TFA)40 mL (for 10.4 mmol scale)Solvent/Catalyst
Condition Value
TemperatureReflux
Time20 hours
AtmosphereNitrogen

Nitration of 1-Methoxynaphthalene (B125815)

While the provided outline specifies the nitration of 1-Methoxynaphthalene-2-carboxylic acid, a more direct and commonly cited route to obtain nitro-substituted methoxynaphthalene compounds is the nitration of 1-methoxynaphthalene itself. This electrophilic substitution reaction introduces a nitro group onto the naphthalene (B1677914) ring system. The position of the nitration is influenced by the directing effects of the existing methoxy (B1213986) group. Photolysis of 1-methoxynaphthalene with tetranitromethane in dichloromethane (B109758) has been investigated as a method for nitration. researchgate.netresearchgate.net This light-initiated reaction proceeds through the formation of adducts that subsequently lead to nitrated products. researchgate.netresearchgate.net

The conditions for the nitration of 1-methoxynaphthalene can be varied to influence the outcome. One established method involves using ceric ammonium (B1175870) nitrate (B79036) in glacial acetic acid. e-journals.in In this procedure, a solution of 1-methoxynaphthalene in glacial acetic acid is added to a solution of ceric ammonium nitrate. e-journals.in The mixture is heated on a water bath at 70°C for one hour. e-journals.in After cooling and extraction with chloroform (B151607), the nitration products are isolated. e-journals.in

Another approach utilizes the photolysis of 1-methoxynaphthalene with tetranitromethane in dichloromethane, using light with a wavelength cutoff below 435 nm. researchgate.netresearchgate.net This reaction is initiated by the photochemical excitation of a charge-transfer complex between the naphthalene derivative and tetranitromethane. researchgate.netresearchgate.net This leads to the formation of a triad (B1167595) from which the reaction chemistry develops. researchgate.netresearchgate.net

MethodNitrating AgentSolventConditions
Ceric Ammonium NitrateCeric Ammonium NitrateGlacial Acetic Acid70°C, 1 hour
PhotolysisTetranitromethaneDichloromethaneLight (λ < 435 nm)

Comparison of Nucleophilic Aromatic Substitution (SNAr) and SN2 Pathways for Analogous Compounds

Nucleophilic substitution reactions on aromatic rings, like those in naphthalene derivatives, can proceed through different mechanisms, primarily the SNAr (bimolecular nucleophilic aromatic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The SNAr mechanism is common for aromatic compounds and typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack. researchgate.net The reaction proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net

In contrast, a classical SN2 reaction involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously, leading to an inversion of stereochemistry. rug.nl This pathway is characteristic of aliphatic compounds and is not typically observed for substitutions directly on an aromatic ring carbon. However, SN2-type reactions can occur at a benzylic position or in specific strained ring systems.

For methoxynaphthalene analogs, the reaction pathway is heavily influenced by the substituents and the reaction conditions. The methoxy group is an electron-donating group, which deactivates the ring towards SNAr. However, the presence of a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to a potential leaving group can facilitate the SNAr mechanism. Density functional theory studies on the silylation of 2-methoxynaphthalene (B124790) have explored pathways involving internal nucleophilic substitution, which has characteristics of an SNAr-type mechanism. researchgate.net Transition-metal-mediated SNAr reactions have also been developed, which can proceed under milder conditions than traditional SNAr reactions. researchgate.net

Functional Group Transformations and Derivatization

The aryl iodide intermediate, 2-Iodo-1-methoxy-4-nitronaphthalene, is a key platform for a variety of functional group transformations and derivatizations. nih.govacs.org A common and significant transformation is the reduction of the nitro group to an amine. nih.govacs.org This reduction can be achieved using iron or through catalytic hydrogenation. nih.govacs.org

The resulting amine can then undergo further reactions, such as reacting with sulfonyl or acyl chlorides to form sulfonamides or amides. nih.govacs.org Additionally, the iodo-substituent on the naphthalene ring enables facile palladium-catalyzed C-S or C-C cross-coupling reactions. nih.govacs.org These coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, allow for the introduction of a wide range of aryl or alkyl groups. nih.gov

Another important functional group transformation is the demethylation of the methoxy group, which can be accomplished using reagents like boron tribromide (BBr₃). nih.govacs.org In some cases where an ester side chain is present, BBr₃ treatment can conveniently hydrolyze the ester in the same step. nih.govacs.org These diverse transformations allow for the modular synthesis of a focused library of analogues from a common intermediate. nih.gov

Reduction of the Nitro Group to Amine

The conversion of the nitro group (-NO₂) in this compound to an amino group (-NH₂) is a fundamental transformation. This reduction is a key step in the synthesis of various derivatives. The nitro group can be reduced to an amine through treatment with reagents like phosphite (B83602) or via diphosphorylation Current time information in Bangalore, IN.. This transformation is crucial for producing 4-methoxy-1-naphthylamine, a valuable intermediate for more complex molecules.

Methods for Nitro Group Reduction (e.g., Iron, Catalytic Hydrogenation)

Several established methods are effective for the reduction of the nitro group in aromatic compounds, including this compound.

Catalytic Hydrogenation: This is a widely used and efficient method. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst. Palladium-on-carbon (Pd/C) is a common catalyst for this transformation, often carried out at room temperature and atmospheric pressure in a solvent like ethanol (B145695) nibs.ac.cnsigmaaldrich.com. Other catalysts, such as platinum (Pt) on various supports (e.g., Pt/C, Pt/SiO₂, Pt/CNT) and bimetallic nickel catalysts (e.g., Ni-Zn/AC), are also employed for the hydrogenation of nitroarenes, demonstrating high efficiency and selectivity under mild conditions researchgate.netkiku.dkkiku.dk. The general process for catalytic hydrogenation of aromatic nitro compounds can lead to high yields of the corresponding amines sigmaaldrich.cn.

Chemical Reduction: While catalytic hydrogenation is prevalent, other chemical reducing agents can be used. Though not specifically detailed for this compound in the provided context, classical methods for nitro group reduction include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl).

Table 1: Methods for Nitro Group Reduction

Method Reagents/Catalyst Product Reference
Catalytic Hydrogenation H₂, Palladium-on-Carbon (Pd/C) 4-Methoxy-1-naphthylamine nibs.ac.cn
Chemical Reduction Phosphite 4-Methoxy-1-naphthylamine Current time information in Bangalore, IN.

Nucleophilic Attack on the Nitro Group

The nitro group of this compound is susceptible to nucleophilic attack Current time information in Bangalore, IN.. However, this often manifests as a nucleophilic aromatic substitution where the entire nitro group is displaced by the nucleophile, rather than a direct reaction with the nitrogen or oxygen atoms of the nitro group. Such reactions are particularly prominent in photosubstitution processes. For instance, irradiation in the presence of primary amines or cyanide ions leads to the replacement of the nitro group prepchem.comthieme-connect.com. It is also noted that the nitro group is susceptible to nucleophilic attack by acetonitrile (B52724) and ammonium nitrate Current time information in Bangalore, IN..

Photoreduction to Amino Compounds

This compound can be photoreduced to its corresponding amino compound Current time information in Bangalore, IN.. This process is often studied in the presence of amines, such as N,N-dialkylanilines or triethylamine (B128534) (TEA) researchgate.netjk-sci.com. The reaction proceeds through the triplet excited state of the nitronaphthalene researchgate.netuj.ac.za.

The mechanism involves an initial electron transfer from the amine to the excited triplet state of the nitronaphthalene, which forms a nitronaphthalene radical anion jk-sci.comuj.ac.za. In solvents like benzene, this is followed by a hydrogen atom transfer from the amine researchgate.net. These reactions can ultimately yield stable products such as the corresponding nitrosonaphthalenes (e.g., 1-methoxy-4-nitrosonaphthalene) as isolable or intermediate species, which can then be further converted to the final amino compound researchgate.netjk-sci.comnih.gov.

Table 2: Photoreduction of this compound

Reagent/Conditions Intermediate/Product Mechanism Note Reference
N,N-Dialkylanilines, Triethylamine (TEA) Nitrosonaphthalene, Amino Compound Involves triplet excited state and electron transfer researchgate.netjk-sci.com
N-methylaniline 1-methoxy-4-nitrosonaphthalene Intermolecular photoreaction nih.gov

Oxidation Reactions

Oxidation reactions of this compound can target different parts of the molecule.

One notable reaction is an oxidative dimerization. When this compound is formed during the nitration of 1-methoxynaphthalene with ceric ammonium nitrate (CAN) in acetic acid, it can undergo an oxidative biradical coupling to form a dimer, 1,1′-dimethoxy-4,4′-dinitro-2,2′-binaphthyl acs.org. This dimerization is believed to proceed via a single electron transfer (SET) mechanism acs.org.

Additionally, while not specifically documented for this compound itself, related iodo-derivatives can undergo oxidation of the methoxy group to a carboxyl group when treated with strong oxidizing agents like potassium permanganate (B83412) . This suggests a potential pathway for the oxidation of the parent compound under similar harsh conditions.

Substitution Reactions

This compound engages in substitution reactions at both the naphthalene ring and its substituent groups. These are often photochemical in nature.

Photosubstitution: The outcome of nucleophilic photosubstitution depends on the nature of the nucleophile prepchem.comwikipedia.org.

With Primary Amines: Irradiation with primary amines, such as methylamine, results in the replacement of the nitro group to yield products like N-methyl-4-methoxy-1-naphthylamine thieme-connect.com.

With Secondary Amines: In contrast, secondary amines displace the methoxy substituent prepchem.comuj.ac.za.

With Cyanide Ions: Photoreaction with cyanide ion (CN⁻) leads to the displacement of the nitro group, forming 1-cyano-4-methoxynaphthalene thieme-connect.com.

These photosubstitution reactions proceed via the triplet excited state of the nitronaphthalene prepchem.com.

Electrophilic Aromatic Substitution: The naphthalene ring can also undergo electrophilic substitution. For example, treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid results in iodination at the 2-position to yield 2-iodo-1-methoxy-4-nitronaphthalene.

Table 3: Substitution Reactions of this compound

Reaction Type Reagent Group Displaced Product Reference
Photosubstitution Primary Amines (e.g., Methylamine) Nitro (-NO₂) N-Alkyl-4-methoxy-1-naphthylamine prepchem.comthieme-connect.com
Photosubstitution Secondary Amines Methoxy (-OCH₃) 1-(Dialkylamino)-4-nitronaphthalene prepchem.comuj.ac.za
Photosubstitution Cyanide Ion (CN⁻) Nitro (-NO₂) 1-Cyano-4-methoxynaphthalene thieme-connect.com
Electrophilic Substitution N-Iodosuccinimide (NIS) Hydrogen (-H at C2) 2-Iodo-1-methoxy-4-nitronaphthalene

Conversion to Aldehyde

The direct conversion of this compound to 4-methoxy-1-naphthaldehyde (B103360) is not a commonly reported transformation. Instead, the synthesis of 4-methoxy-1-naphthaldehyde is typically achieved through the formylation of 1-methoxynaphthalene, the parent compound lacking the nitro group researchgate.net.

The most common method for this is the Vilsmeier-Haack reaction . This reaction involves treating 1-methoxynaphthalene with a formylating agent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) researchgate.net. The electron-donating methoxy group directs the electrophilic formylation to the ortho and para positions, with the 1-position (ortho) being favored. Another method for the formylation of phenols and activated aromatic rings is the Reimer-Tiemann reaction , which uses chloroform (CHCl₃) in a basic solution acs.org. Naphthols, which are structurally similar to methoxynaphthalenes, are known to undergo this reaction.

Therefore, the synthetic route to the aldehyde derivative generally involves formylation of the activated naphthalene ring before nitration, or would require a multi-step process involving reduction of the nitro group followed by other functional group manipulations.

Mechanistic Studies of this compound Reactions

The photochemical behavior of this compound is a subject of significant scientific inquiry, particularly its reactions with amines. These studies reveal complex mechanisms involving excited states, electron transfer, and the formation of various transient species.

Photoinduced Reactions with Amines

Photoinduced reactions of this compound (MNN) with amines have been explored through both continuous and time-resolved experiments. researchgate.net These investigations show that the reaction pathway and the resulting products are highly dependent on the structure of the amine. researchgate.net For instance, primary amines tend to cause the replacement of the nitro group, whereas secondary amines typically displace the methoxy substituent. researchgate.net Both of these reaction pathways are understood to proceed via the attack of the amine on the triplet excited state of MNN. researchgate.net

The interaction begins with the quenching of the MNN triplet state by the amine, a process that can lead to the formation of radical ions and subsequent secondary reactions. The nature of the solvent also plays a crucial role in dictating the course of these photoinduced events.

The initial step in the photoinduced reaction of this compound with amines is the quenching of its triplet state. psu.edu Amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine (TEA), and diethylamine (B46881) (DEA) are effective quenchers. psu.edursc.org In deoxygenated acetonitrile, the rate constant for this quenching process is near the diffusion-controlled limit. psu.edursc.org The presence of water, however, can reduce this rate. psu.edursc.org For example, in an acetonitrile solution containing 5 M of water, the quenching rate constant (kq) is approximately 2 × 10⁹ M⁻¹ s⁻¹. psu.edursc.org

The quenching of the triplet state of MNN by these amines proceeds via electron transfer, which leads to the formation of the nitronaphthalene radical anion. psu.edursc.org

Table 1: Triplet State Quenching Rate Constants

AmineSolventRate Constant (kq)
DABCODeoxygenated AcetonitrileDiffusion-controlled
Triethylamine (TEA)Deoxygenated AcetonitrileDiffusion-controlled
Diethylamine (DEA)Deoxygenated AcetonitrileDiffusion-controlled
General AminesAcetonitrile with 5M Water~ 2 × 10⁹ M⁻¹ s⁻¹

Following the quenching of the triplet state, electron transfer from the amine to the excited this compound molecule occurs, resulting in the formation of the this compound radical anion (MNN•−). researchgate.netpsu.edursc.org This radical anion is a key intermediate and has been observed spectroscopically, exhibiting an absorption maximum around 390 nm. psu.edursc.org The efficiency of radical anion formation is dependent on the structure of the amine, following the order: primary amines < secondary amines < tertiary amines. researchgate.net

In reactions with TEA and DEA at concentrations above 1 mM, the nitronaphthalene radical anions can also be formed in a secondary, delayed process. psu.edursc.org This involves the reduction of the ground state nitronaphthalene by α-aminoalkyl radicals. psu.edursc.org

The initially formed radical anions are not stable and undergo further reactions. psu.edursc.org They can participate in second-order termination reactions, which lead to the formation of nitrosonaphthalenes and other products. psu.edursc.org In intermolecular photoreactions between MNN and N-methylaniline, 1-methoxy-4-nitrosonaphthalene and aniline (B41778) have been identified as products using high-performance liquid chromatography (HPLC). cdnsciencepub.com When 10-methylphenothiazine (B72558) is used as the amine, unsubstituted phenothiazine (B1677639) is detected. cdnsciencepub.com

The solvent environment significantly influences the photoinduced reactions of this compound. Studies have been conducted in various solvents, including neat acetonitrile, acetonitrile-water mixtures, and benzene. psu.edursc.orgcdnsciencepub.com

In acetonitrile, the quenching of the MNN triplet state by amines is highly efficient. psu.edursc.org The addition of water to acetonitrile can alter the reaction, and the nature of photosubstitution can depend on the specific amine and the concentration of water. psu.edu For instance, the rate constant of triplet quenching by amines is diminished in the presence of 5 M water. psu.edursc.org

In benzene, a nonpolar solvent, the mechanism can differ. rsc.org When triethylamine is the quencher in benzene, the conjugate acid of the radical anion (Ar•NO₂H) is formed as an intermediate, whereas in acetonitrile, the radical anion (ArNO₂•−) is the observed intermediate. rsc.org Regardless of the solvent, these intermediates are proposed to ultimately lead to the formation of nitrosonaphthalenes. rsc.org The photophysical pathways of MNN, specifically the ultrafast intersystem crossing to a triplet state, appear to be independent of solvent polarity. acs.org

In certain solvent environments, hydrogen atom transfer becomes a prominent mechanistic pathway. In benzene, the reaction of the triplet state of this compound with N,N-dialkylanilines is characterized by hydrogen atom transfer from the amine to the excited nitronaphthalene. rsc.org This process leads to the formation of an α-aminoalkyl radical, which has been identified by a transient absorption peak at 340 nm. rsc.org This radical subsequently decays, leading to the conversion of the nitronaphthalene into stable products like nitrosonaphthalene and causing the dealkylation of the dialkylaniline. rsc.org

Photodemethylation and Photoreduction Mechanisms

The photochemical behavior of this compound involves complex mechanisms leading to both photoreduction of the nitro group and photodemethylation. Studies using time-resolved UV-vis spectroscopy have provided insights into these processes.

When irradiated with nanosecond laser pulses (354 nm) in benzene, this compound transitions to its triplet state. rsc.org This excited state is highly reactive towards certain amines, such as N,N-dimethylaniline, N,N-diethylaniline, and triethylamine. rsc.org The reaction with N,N-dialkylanilines proceeds at a rate close to the diffusion-controlled limit and involves a hydrogen atom transfer from the aniline derivative to the excited nitronaphthalene. rsc.org This transfer results in the formation of an α-aminoalkyl radical, which is a key intermediate in the photodemethylation of the dialkylaniline. rsc.org

Table 1: Intermediates in the Photoreaction of this compound with Amines

Reactant Amine Solvent Key Intermediate from Nitronaphthalene Key Intermediate from Amine Final Product from Nitronaphthalene
N,N-Dialkylaniline Benzene Triplet State α-Aminoalkyl radical Nitrosonaphthalene
Triethylamine Acetonitrile Radical Anion (ArNO₂˙⁻) - Nitrosonaphthalene

Reactions with Grignard Reagents

The reaction of nitroarenes like this compound with Grignard reagents (RMgX) is a multifaceted process that does not follow a simple nucleophilic addition pathway. The outcomes are largely dictated by a single-electron transfer mechanism, the nature of the Grignard reagent, and the substitution pattern on the naphthalene ring. psu.edu

Strong evidence points to a single-electron transfer (SET) from the Grignard reagent to the nitroarene as the initial and rate-determining step. psu.edursc.org This transfer generates a nitroarene radical anion and an alkyl or aryl radical. The established reactivity order for various Grignard reagents (i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃) supports the SET mechanism, as it correlates with the ease of oxidation of the Grignard reagent, not its nucleophilicity. rsc.orgresearchgate.net The reaction of 2-methoxy-1-nitronaphthalene (B3031550) with hex-5-enylmagnesium bromide, which yields both a cyclized and an uncyclized alkylated product, provides further clear evidence for the formation of a radical intermediate, a hallmark of the SET process. psu.eduresearchgate.net

Following the initial SET, the resulting radical-ion pair can react in two primary ways. psu.eduresearchgate.net

Geminate Combination: The radicals can combine rapidly within the solvent cage in which they were formed. This process is known as geminate combination. psu.eduresearchgate.net

Non-Geminate Combination: The radicals can diffuse out of the solvent cage and exist as free species in the solution before combining. This is referred to as non-geminate combination. psu.eduresearchgate.net

The distribution of products is influenced by the relative rates of these two pathways. For instance, in reactions involving the hex-5-enyl radical "clock," the uncyclized product is attributed to rapid geminate combination, while the cyclized product arises from the slower non-geminate combination, allowing time for the radical to rearrange. psu.edu

The regioselectivity of the alkylation on the naphthalene ring is determined by the intrinsic reactivity of the different ring positions towards radical attack. psu.eduresearchgate.net For 1-nitronaphthalene (B515781), reactions with alkyl Grignard reagents yield a mixture of 2-alkylated and 4-alkylated products. psu.eduresearchgate.net In the case of this compound, the presence of the methoxy group at the 1-position and the nitro group at the 4-position directs the incoming alkyl group. While specific studies on this compound are less common, data from the closely related 2-methoxy-1-nitronaphthalene shows that simple alkylmagnesium halides lead almost exclusively to 1,6-addition products. rsc.org In contrast, aryl Grignard reagents like phenylmagnesium bromide can produce a mixture of 1,4-addition and reductive 1,2-addition products. rsc.org This suggests that the alkylation of this compound would likely occur at positions ortho or para to the directing groups, with the precise outcome depending on the specific Grignard reagent used.

Table 2: Reactivity of Nitronaphthalene Derivatives with Grignard Reagents

Nitronaphthalene Substrate Grignard Reagent (RMgX) Primary Product Type(s) Mechanistic Pathway
2-Methoxy-1-nitronaphthalene Alkylmagnesium halides (e.g., CH₃MgBr, C₂H₅MgBr) 1,6-Addition rsc.org SET / Geminate Combination
2-Methoxy-1-nitronaphthalene Phenylmagnesium bromide (PhMgBr) 1,4-Addition & Reductive 1,2-Addition rsc.org Complex, SET involved

Vicarious Nucleophilic Substitution (VNS) Applications

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitronaphthalenes. organic-chemistry.org This reaction allows for the introduction of a functionalized alkyl substituent by formally replacing a hydrogen atom.

The VNS mechanism involves the addition of a carbanion, which bears a leaving group (X) on the carbanionic carbon, to an electrophilic position on the aromatic ring. organic-chemistry.orgsci-hub.se This addition forms a σ-adduct intermediate. sci-hub.se A base then induces the β-elimination of HX from this adduct, leading to the formation of a stabilized nitrobenzylic-type carbanion. sci-hub.se Subsequent protonation during workup yields the final substituted product. organic-chemistry.org

The reaction is broad in scope, applicable to various nitroarenes and carbanions. This compound serves as a suitable substrate for VNS reactions. For instance, its reaction with tert-butyl chloroacetate (B1199739) in the presence of potassium tert-butoxide has been used as a key step in the formal synthesis of the alkaloid eupolauramine. sci-hub.sepsu.edu In this case, the carbanion of the chloroacetate attacks the activated naphthalene ring. sci-hub.se Generally, for 1-substituted-4-nitronaphthalenes, the VNS reaction occurs at the position ortho to the nitro group. organic-chemistry.orgcdnsciencepub.com However, the regioselectivity can be influenced by steric factors and the specific reaction conditions. sci-hub.se

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N,N-Dimethylaniline
N,N-Diethylaniline
Triethylamine
Nitrosonaphthalene
Acetonitrile
Benzene
Grignard reagents
2-Methoxy-1-nitronaphthalene
Methylmagnesium bromide
Ethylmagnesium bromide
Isopropylmagnesium bromide
Phenylmagnesium bromide
Hex-5-enylmagnesium bromide
1-Nitronaphthalene
tert-Butyl chloroacetate
Potassium tert-butoxide
Orientation of VNS Reactions with Substituted Nitroarenes

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic systems, such as nitroarenes. researchgate.net In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the nitroaromatic ring, leading to the substitution of a hydrogen atom, typically at a position ortho or para to the activating nitro group. acs.org The orientation of this substitution is not random; it is governed by a combination of electronic and steric factors, including the position of existing substituents on the nitroarene, the nature of the substituent itself, and the size of the incoming nucleophile. acs.orgsci-hub.se

The nitro group strongly activates the positions ortho and para to itself for nucleophilic attack. rsc.org For nitroarenes that are already substituted, the regiochemical outcome of the VNS reaction is highly predictable. In the case of 4-substituted nitroarenes, such as this compound, the VNS reaction overwhelmingly yields a single product where substitution has occurred at the position ortho to the nitro group. organic-chemistry.org This is because the para position is already blocked by the existing substituent. In contrast, 2- and 3-substituted nitroarenes typically yield mixtures of isomeric products resulting from both ortho and para attack relative to the nitro group. organic-chemistry.org

The electronic effects of the substituent can be complex, but strongly electron-donating groups conjugated with the nitro group can influence the reaction site. sci-hub.se For instance, methoxy-substituted nitrobenzenes have been shown to undergo VNS reactions with complete selectivity, affording products of chloromethylation in the position ortho to the nitro group in high yields. sci-hub.se

Steric hindrance plays a crucial role in determining the regioselectivity. sci-hub.se The VNS reaction is highly sensitive to the steric bulk of both the substituents present on the aromatic ring and the attacking nucleophile. acs.orgsci-hub.se When the ortho- and para-positions are both available, the formation of the ortho adduct is generally kinetically favored, while the para adduct is often more thermodynamically stable. sci-hub.se However, the use of bulky nucleophiles, such as tertiary carbanions or the tris(benzotriazol-1-yl)methyl anion, tends to favor reaction at the less sterically hindered para-position. sci-hub.seorganic-chemistry.org

In bicyclic systems like naphthalenes, these principles also apply. Research on 1-nitronaphthalene has shown a high selectivity for substitution at the C-2 position (ortho to the nitro group). sci-hub.secdnsciencepub.com However, mixtures can still be formed. For example, the vicarious nucleophilic chloromethylation of 1-nitronaphthalene yields the 2-substituted product as the major isomer, with a minor amount of the 4-substituted (para) product also being formed. sci-hub.se

A key example that directly involves the titular compound is the reaction of this compound with tert-butyl chloroacetate. This reaction proceeds as expected, with substitution occurring ortho to the nitro group at the C-2 position. sci-hub.sepsu.edu The resulting ester has served as a crucial starting material in the formal synthesis of the azaphenanthrene alkaloid, eupolauramine. sci-hub.sepsu.edu

The following table summarizes the regiochemical outcomes for VNS reactions on various substituted nitroarenes, illustrating the directing effects discussed.

NitroareneReagent/Carbanion SourcePosition of SubstitutionProduct(s)YieldSource(s)
This compoundtert-Butyl chloroacetateOrtho-2-(tert-butoxycarbonylmethyl)-1-methoxy-4-nitronaphthaleneNot specified sci-hub.sepsu.edu
4-Substituted Nitroarenes (general)Carbanions with leaving groupsOrtho-Single ortho-substituted productNot specified organic-chemistry.org
Methoxy-substituted nitrobenzenesDichloromethane / nBuLiOrtho-Ortho-chloromethylated productsHigh sci-hub.se
1-NitronaphthaleneEthyl chloroacetateOrtho-2-Substituted productHigh selectivity sci-hub.se
1-NitronaphthaleneDichloromethane / nBuLiOrtho- and Para-Major: 2-chloromethyl-1-nitronaphthalene; Minor: 4-chloromethyl-1-nitronaphthaleneNot specified sci-hub.se
4-NitrobenzofuroxanChloromethyl phenyl sulfonePara- (position 7)7-Phenylsulfonylmethyl-4-nitrobenzofuroxanNot specified cdnsciencepub.com

This table demonstrates the strong preference for ortho-substitution in 4-substituted nitroaromatics like this compound, a selectivity that is synthetically valuable for constructing complex molecules. sci-hub.sepsu.edu

Spectroscopic and Photophysical Investigations of 1 Methoxy 4 Nitronaphthalene

Electronic Absorption and Emission Properties

The electronic absorption and emission characteristics of 1-methoxy-4-nitronaphthalene are fundamental to understanding its photophysical pathways.

Fluorescence Properties and Quantum Yields

The fluorescence of this compound is characterized by its strong dependence on the solvent. e-journals.in The fluorescence quantum yields are generally low, indicating the presence of highly efficient non-radiative decay channels. acs.orgnih.gov In a series of solvents, the quantum yield for this compound ranges from 0.02 to 0.36. e-journals.in Protic solvents tend to lead to higher fluorescence quantum yields. e-journals.in For instance, in methanol (B129727), the quantum yield is significantly higher than in non-polar solvents like cyclohexane. e-journals.in The emission maxima also exhibit solvatochromism, with a general trend of red-shifting in more polar solvents. e-journals.in

Table 2: Fluorescence Properties of this compound in Various Solvents

Solvent Fluorescence Maximum (λflu, nm) Stokes Shift (nm) Quantum Yield (Φf)
Cyclohexane 419 79 2.0 x 10⁻²
Dichloroethane 442 101 2.1 x 10⁻¹
Acetonitrile (B52724) 449 110 5.47 x 10⁻¹
Dimethylformamide 463 114 4.4 x 10⁻¹

Data sourced from Chemical Science Transactions, 2016, 5(3), 820-826. e-journals.in

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques have been instrumental in elucidating the ultrafast events that follow photoexcitation of this compound.

Ultrafast Fluorescence Decay Analysis

Studies employing femtosecond fluorescence up-conversion have revealed that this compound exhibits ultrafast fluorescence decays in all solvents investigated. acs.orgnih.gov This rapid decay signifies the presence of highly efficient S1 decay channels, a characteristic it shares with the parent compound, 1-nitronaphthalene (B515781). acs.orgnih.gov The short fluorescence lifetime is a key indicator of rapid depopulation of the first excited singlet state (S1). acs.orgnih.gov

Transient Absorption Spectroscopy

Transient absorption spectroscopy provides further insights into the excited-state dynamics by monitoring the evolution of transient species.

Following photoexcitation, the transient absorption signals of this compound evolve in a manner that is largely independent of solvent polarity. acs.orgnih.gov The observed photophysical pathway is analogous to that of 1-nitronaphthalene. acs.orgnih.gov This involves an ultrafast intersystem crossing from the initially populated first singlet excited state (S1) to a higher-lying triplet state (Tn). acs.orgnih.gov This is followed by internal conversion and relaxation to the lowest energy phosphorescent triplet state (T1). acs.orgnih.gov The triplet state of this compound has been studied using time-resolved UV-vis spectroscopy with nanosecond laser pulses. rsc.org The formation of the triplet state occurs on a picosecond timescale. nih.gov The transient absorption spectra show the decay of signals below 400 nm, attributed to an intermediate triplet state, and the concomitant appearance of the T1 absorption spectrum in the visible region. nih.gov

Identification of Short-Lived Intermediates

Femtosecond transient absorption spectroscopy has been instrumental in identifying the short-lived intermediates that form following the photoexcitation of this compound. Upon excitation, the molecule rapidly transitions from its initial excited singlet state (S₁) to the triplet manifold. acs.orgnih.gov

Studies have revealed that the photophysical pathways for this compound are analogous to those of the parent compound, 1-nitronaphthalene, regardless of solvent polarity. acs.orgnih.gov The primary process is an ultrafast intersystem crossing to a higher-lying triplet state, referred to as a receiver Tₙ state. This is then followed by internal conversion and relaxation to the lowest energy phosphorescent triplet state (T₁). acs.orgnih.gov

In the presence of certain amines like triethylamine (B128534) (TEA) and diethylamine (B46881) (DEA), quenching of the triplet state occurs, leading to the formation of the this compound radical anion as a secondary transient species. psu.edu This radical anion is characterized by an absorption maximum around 390 nm. psu.edu At higher amine concentrations, a delayed formation of nitronaphthalene radicals is observed, which then react further. psu.edu

The table below summarizes the key transient species observed for this compound.

Transient SpeciesFormation PathwayCharacteristic AbsorptionTimescaleReference
Upper Triplet State (Tₙ)Ultrafast intersystem crossing from S₁-Femtoseconds acs.orgnih.gov
Lowest Triplet State (T₁)Relaxation from Tₙ-Picoseconds acs.org
Radical AnionElectron transfer from amines to the triplet state~390 nmNanoseconds to Microseconds psu.edu

Excited-State Dynamics and Deactivation Pathways

The excited-state dynamics of this compound are dominated by highly efficient non-radiative decay channels, leading to very low fluorescence quantum yields. acs.orgnih.gov The primary deactivation pathway for the initially populated first excited singlet state (S₁) is a rapid transfer to the triplet manifold. acs.orgnih.gov

Intersystem Crossing (ISC) Mechanisms

Intersystem crossing (ISC) is the principal mechanism governing the deactivation of the S₁ state in this compound. acs.orgnih.gov This spin-forbidden process is remarkably efficient in this molecule and other nitroaromatic compounds. acs.orgnih.gov

Following photoexcitation, this compound exhibits an ultrafast population transfer from the initially excited singlet state (S₁) to the triplet manifold. acs.orgnih.gov This process occurs on a femtosecond timescale. acs.org The initial step involves crossing to a higher-lying "receiver" triplet state (Tₙ), which then rapidly relaxes to the lowest triplet state (T₁). acs.orgnih.gov This efficient S₁ decay is a characteristic feature of nitronaphthalenes. acs.org

The relative energies of the singlet (S₁) and triplet (Tₙ) manifolds are crucial in dictating the efficiency of the intersystem crossing process. A key factor in the highly efficient ISC observed in nitroaromatic compounds is the near-energetic coincidence between the first singlet excited state (S₁), which is of π-π* character, and upper triplet states with n-π* character. acs.org This energetic proximity facilitates the transition between the two spin states. acs.org If the S₁ state is significantly stabilized, for instance by solvent effects in other related molecules, alternative decay pathways like internal conversion to the ground state can become competitive, thereby reducing the population transfer to the triplet manifold. acs.orgnih.gov However, for this compound, the ultrafast ISC pathway remains dominant irrespective of solvent polarity. acs.orgnih.gov

The high efficiency of intersystem crossing in this compound is fundamentally driven by strong spin-orbit coupling (SOC). nih.gov The nitro group, in particular, is known to enhance SOC, which facilitates the spin-forbidden transition between the singlet and triplet states. nih.govresearchgate.net This enhanced SOC allows the system to operate in a non-adiabatic regime, where the Born-Oppenheimer approximation breaks down, and transitions between different potential energy surfaces (in this case, S₁ and Tₙ) become highly probable. The presence of ³(n,π*) states introduced by the nitro group is thought to be a key factor in enabling this strong spin-orbit coupling. researchgate.net

The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the 1-position of the naphthalene (B1677914) ring has a notable influence on the photophysical properties of this compound. acs.orgnih.gov While the primary deactivation pathway remains ultrafast ISC, similar to the parent 1-nitronaphthalene, the substituent does affect the molecule's electronic structure and reactivity. acs.orgnih.gov

Studies comparing this compound with other substituted nitronaphthalenes, such as 4-nitro-1-naphthylamine (B40213), show that the nature of the electron-donating group can significantly alter the excited-state dynamics. For instance, the stronger electron-donating amino group can lead to solvent-dependent deactivation pathways not observed for the methoxy-substituted compound. acs.orgnih.gov However, placing the electron-donating methoxy group on the same ring as the nitro group does not substantially extend the lifetime of the singlet excited state. nih.gov Research on other nitronaphthalene isomers suggests that attaching electron-donating groups to the ring that does not bear the nitro group can be more effective in suppressing ISC and enhancing fluorescence. nih.gov

In terms of reactivity, the methoxy group in the triplet state of this compound has been shown to have a minor effect on its hydrogen abstraction and electron-accepting capabilities compared to a methyl substituent. nih.gov However, it significantly increases the molecule's hydrogen bond accepting ability. nih.gov

Solvent Polarity and Hydrogen-Bonding Effects on S1 Decay

The decay of the first excited singlet state (S1) of this compound is significantly influenced by the surrounding solvent environment, particularly its polarity and hydrogen-bonding capabilities. Studies have shown that, similar to its parent compound 1-nitronaphthalene, this compound exhibits highly efficient S1 decay channels, resulting in ultrafast fluorescence decays across various solvents. acs.orgnih.gov This rapid decay is a hallmark of many nitroaromatic compounds. nih.gov

Research employing femtosecond fluorescence up-conversion and transient absorption techniques has revealed that the photophysical pathways for this compound are largely independent of solvent polarity. acs.orgnih.gov The primary decay mechanism involves an ultrafast intersystem crossing (ISC) from the S1 state to an upper triplet state (Tn), which is then followed by relaxation to the lowest energy phosphorescent triplet state (T1). acs.orgnih.gov This contrasts with other substituted nitronaphthalenes, such as 4-nitro-1-naphthylamine, where the excited-state evolution demonstrates a strong dependence on solvent polarity. acs.orgnih.gov In polar, protic solvents like methanol, the S1 state of 4-nitro-1-naphthylamine is stabilized, leading to rapid internal conversion to the ground state (S0) as a dominant decay channel. acs.orgnih.gov

The formation of hydrogen-bonded complexes can also play a crucial role in the excited-state dynamics. For instance, the unusually short lifetime of the triplet state of this compound in methanol has been attributed to the formation of a hydrogen-bonded complex. nih.gov This interaction is facilitated by the stronger hydrogen bond accepting ability of this compound compared to similar compounds like 1-methyl-4-nitronaphthalene. nih.gov

The table below summarizes the effect of different solvents on the photophysical properties of this compound.

Table 1: Solvent Effects on Photophysical Properties of this compound

Solvent Absorption Max (nm) Emission Max (nm) Key Observation Reference
Dichloroethane (DCE) 356 - Absorption spectrum shows a maximum at 356 nm with a doublet at 260 nm. e-journals.in
Benzene - - Similar absorption spectra to DCE. e-journals.in
Methanol Longer λ than isopropanol (B130326) and ethanol (B145695) - Unusually short triplet state lifetime due to hydrogen bonding. nih.gove-journals.in
Acetonitrile - - Ultrafast fluorescence decay, S1 decay independent of polarity. acs.orgnih.gov
Acetonitrile-Water - - Quenching rate of the triplet state by amines is reduced in the presence of water. rsc.orgrsc.orgpsu.edu

Internal Conversion (IC) Processes

Internal conversion (IC) is a non-radiative process where a molecule transitions from a higher to a lower electronic state of the same multiplicity. For many nitroaromatic compounds, IC can be a significant deactivation pathway. nih.gov

In the case of this compound, studies suggest that intersystem crossing (ISC) to the triplet manifold is the dominant S1 decay channel, irrespective of solvent polarity. acs.orgnih.gov However, the relative efficiency of IC can be influenced by the stabilization of the S1 state. For related compounds like 4-nitro-1-naphthylamine, when the S1 state is sufficiently stabilized by a polar solvent, IC to the ground state becomes a very rapid and efficient decay channel, minimizing the population of the triplet manifold. acs.orgnih.gov

While direct, detailed quantitative data on the IC rates for this compound is not extensively available in the provided search results, the general photophysical behavior of nitroaromatics suggests that IC is an ever-present competitive pathway. The efficiency of IC is often linked to the energy gap between the involved electronic states and the presence of conical intersections. For some naphthalene derivatives, IC is mediated by conformational changes, such as the distortion of a substituent group out of the plane of the naphthalene ring. mit.edu The introduction of a nitro group is known to elongate the path for internal conversion immediately following intersystem crossing. e-journals.in

Table 2: Key Findings on Internal Conversion in Nitronaphthalenes

Compound Observation Implication Reference
This compound Intersystem crossing is the primary S1 decay pathway. Internal conversion is a less dominant, but still competing, deactivation channel. acs.orgnih.gov
4-Nitro-1-naphthylamine S1 stabilization in polar solvents leads to rapid IC to S0. Solvent environment can dictate the primary non-radiative decay path. acs.orgnih.gov
1-Aminonaphthalene derivatives IC is often mediated by out-of-plane distortion of the amino group. Conformational changes can facilitate internal conversion. mit.edu

Photoinduced Electron Transfer

Photoinduced electron transfer (PET) is a critical process in the photochemistry of this compound, particularly in the presence of electron donors like aliphatic amines. Upon photoexcitation, the triplet state of this compound can act as an electron acceptor.

Studies involving nanosecond laser flash photolysis have shown that the triplet state of this compound is efficiently quenched by amines such as triethylamine (TEA), diethylamine (DEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.orgpsu.edu This quenching occurs via electron transfer from the amine to the excited nitronaphthalene, resulting in the formation of the this compound radical anion. rsc.orgrsc.orgpsu.edu The rate constant for this quenching is near the diffusion-controlled limit in acetonitrile. rsc.orgrsc.orgpsu.edu

The subsequent reactions of the generated radical species are complex and can be influenced by factors such as the amine concentration and the presence of water. rsc.orgrsc.orgpsu.edu For instance, with secondary amines, the photosubstitution reaction proceeds through an electron-transfer process leading to the formation of the radical anion. researchgate.net The photoreduction of this compound by TEA involves two main steps: an initial electron transfer to the lowest triplet state, followed by a hydrogen atom transfer from the resulting α-aminoalkyl radical to the nitronaphthalene. rsc.org

The table below summarizes the key findings related to the photoinduced electron transfer reactions of this compound.

Table 3: Photoinduced Electron Transfer Reactions of this compound

Reactant(s) Technique(s) Key Finding Rate Constant (kq) Reference
Triethylamine (TEA), Diethylamine (DEA), DABCO in Acetonitrile ns laser flash photolysis, UV-vis spectroscopy, conductometry Quenching of the triplet state via electron transfer to form the radical anion. Close to diffusion-controlled limit rsc.orgrsc.orgpsu.edu
TEA, DEA in Acetonitrile-Water (5 M) ns laser flash photolysis, UV-vis spectroscopy, conductometry Reduced quenching rate constant in the presence of water. ≈ 2 × 10⁹ M⁻¹ s⁻¹ rsc.orgrsc.orgpsu.edu
Primary and Secondary Amines Continuous and time-resolved experiments Photosubstitution with secondary amines involves an electron-transfer process. - researchgate.net
N,N-dimethylaniline, N,N-diethylaniline in Benzene Time-resolved UV-vis spectroscopy The triplet state reacts with aromatic amines near the diffusion-controlled limit. Close to diffusion-controlled limit researchgate.netresearchgate.net

Theoretical and Computational Studies of 1 Methoxy 4 Nitronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the chemical behavior of 1-methoxy-4-nitronaphthalene. These computational approaches allow for a detailed examination of molecular orbitals and energy landscapes that govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org In the context of this compound, FMO theory has been successfully applied to rationalize the regioselectivity observed in nucleophilic aromatic photosubstitution reactions. oup.com

The distribution of electron density in the HOMO and LUMO of this compound is crucial for predicting its reaction sites. oup.com Frontier electron density (FED) maps for the HOMO and LUMO of 1-alkoxy-4-nitronaphthalene, a model for this compound, have been calculated. oup.com These maps visually represent the regions of the molecule that are most likely to participate in chemical reactions. For 1-alkoxy-4-nitronaphthalene, the C1 carbon atom exhibits high frontier electron densities in both the HOMO and LUMO. oup.com

Table 1: Calculated Frontier Electron Densities (FED) for Key Positions in a Model Naphthalene (B1677914) Derivative This table is based on data for a related compound, 1,2-dimethoxy-4-nitronaphthalene, which serves as a model to understand the regioselectivity.

Atomic PositionFrontier Electron Density (FED)
C10.142
C20.173
C40.192

Source: Bulletin of the Chemical Society of Japan, 1985. oup.com

Two primary rules, based on FMO theory, have been proposed to explain the regioselectivity of nucleophilic aromatic photosubstitutions:

Rule 1 (HOMO-controlled): Photosubstitutions that occur through the direct addition of a nucleophile to the excited aromatic substrate are controlled by the HOMO of the aromatic compound. oup.com

Rule 2 (LUMO-controlled): Photosubstitutions that involve photoinduced electron transfer from the nucleophile to the aromatic substrate are governed by the LUMO of the aromatic substrate. oup.com

In the case of this compound and related compounds, the observed regioselectivity can often be explained by one of these rules. oup.com For instance, the photoreaction of a model compound, 2-fluoro-1-methoxy-4-nitronaphthalene, shows substitution at C1 with hydroxide (B78521) ion, at C2 with methoxide (B1231860) ion, and at C4 with cyanide ion, which is consistent with the calculated frontier electron densities. oup.com The photosubstitution of this compound with primary amines results in the replacement of the nitro group, while secondary amines lead to the displacement of the methoxy (B1213986) group. researchgate.net

To understand the behavior of this compound upon photoexcitation, advanced computational methods such as Time-Dependent Density Functional Theory (TD-DFT), Complete Active Space Self-Consistent Field (CASSCF), and Second-Order Perturbation Theory (CASPT2) are employed. acs.orgnih.govresearchgate.net These methods provide a detailed picture of the excited electronic states and their decay pathways.

Studies on this compound have revealed that upon photoexcitation, it exhibits ultrafast fluorescence decays, indicating highly efficient decay channels for the first singlet excited state (S₁). acs.orgnih.gov Regardless of solvent polarity, the photophysical pathway for the methoxy-substituted compound mirrors that of 1-nitronaphthalene (B515781). acs.orgnih.gov This involves an extremely rapid intersystem crossing from the S₁ state to a higher-lying triplet state (Tn), which is then followed by relaxation to the lowest energy phosphorescent triplet state (T₁). acs.orgnih.gov

Excited-state calculations using TD-DFT with the PBE0 functional have successfully characterized the electronic states involved in these processes and show good correlation with experimental results. acs.orgnih.gov These calculations help in understanding the influence of the electron-donating methoxy group on the photophysics of the nitronaphthalene core. nih.gov

Computational studies have been used to map the potential energy surfaces (PES) of the excited states of nitronaphthalene derivatives. mit.edu These surfaces illustrate the energy of the molecule as a function of its geometry and are crucial for identifying the minimum energy paths for deactivation processes. For nitronaphthalenes, the probability of intersystem crossing to the triplet manifold is influenced by the energy gap between the Franck-Condon singlet excited state and a receiver triplet state. researchgate.net

The investigation of potential energy surfaces helps to explain why placing an electron-donating group like a methoxy group on the same ring as the nitro group does not significantly extend the lifetime of the singlet excited state. nih.gov The calculations reveal that even with the substituent, efficient pathways for non-radiative deactivation, such as intersystem crossing, remain dominant. acs.orgnih.gov

Excited-State Calculations (e.g., TD-DFT, CASSCF, CASPT2)

Spin-Orbit Coupling Calculations

The photophysical behavior of this compound is dominated by highly efficient, non-radiative decay pathways. acs.orgnih.gov Computational studies, in conjunction with experimental data, have established that the primary channel for the decay of the first singlet excited state (S₁) is an ultrafast intersystem crossing (ISC) to the triplet manifold. acs.orgresearchgate.net This process, occurring on a sub-picosecond timescale, is a defining characteristic of many nitroaromatic compounds. acs.orgnih.gov

The efficiency of this spin-forbidden transition is governed by spin-orbit coupling (SOC), which provides the mechanism for mixing the singlet and triplet states. researchgate.netmit.edu For this compound and related compounds, the ISC pathway is exceptionally fast, with fluorescence decays observed on the femtosecond scale. acs.orgresearchgate.net Studies on the parent compound, 1-nitronaphthalene, show its S₁ lifetime is 100 fs or less, making it one of the fastest measured multiplicity changes for an organic molecule. researchgate.net This rapid ISC is attributed to a strong SOC between the S₁ state and a higher-lying triplet "receiver" state (Tₙ), which is nearly isoenergetic with S₁. acs.orgresearchgate.net

Time-dependent density functional theory (TD-DFT) calculations have been crucial in identifying the presence and character of these upper triplet states that act as receivers in this highly efficient photophysical pathway. acs.orgresearchgate.net The photophysical pathways for this compound, independent of solvent, involve this ultrafast ISC to a Tₙ state, followed by internal conversion and relaxation into the lowest energy, phosphorescent triplet state (T₁). acs.org The introduction of the electron-donating methoxy group does not fundamentally alter this primary decay channel inherited from the 1-nitronaphthalene core. acs.org

Solvent Effects in Ground and Excited States

While the principal photophysical decay pathway of this compound (ultrafast intersystem crossing) remains consistent across solvents of varying polarities, the solvent environment does influence its electronic and photophysical properties. acs.org The effects of the solvent on the ground and excited states have been investigated through both experimental solvatochromic studies and theoretical calculations. acs.orgtandfonline.com

Experimental studies on various methoxynitronaphthalenes (MNNs) have measured their ground-state dipole moments and studied the effect of solvent polarity on their electronic absorption and fluorescence spectra. tandfonline.com For this compound, the ground-state dipole moment (μg) was experimentally determined to be 5.10 D in benzene. tandfonline.com Using solvatochromic methods, which analyze the shifts in spectral bands with solvent polarity, the dipole moment of the first excited singlet state (μe) was estimated. tandfonline.com The significant increase in the dipole moment upon excitation indicates a more polar excited state with substantial charge-transfer character. tandfonline.com

Table 1: Experimental Dipole Moments of this compound

State Dipole Moment (Debye, D) Method
Ground State (μg) 5.10 Experimental (in Benzene) tandfonline.com
Excited State (μe) 9.1 Calculated (Bakhshiev method) tandfonline.com

TD-DFT calculations, often incorporating a Polarizable Continuum Model (PCM) for solvation, confirm that increasing solvent polarity can stabilize charge-transfer excited states. acs.orgresearchgate.net For the related 4-amino-1-nitronaphthalene, a polar solvent like methanol (B129727) causes a significant stabilization of the S₁ state. acs.org However, for this compound, this stabilization is not sufficient to change the dominant decay pathway from ultrafast ISC. acs.org The primary excited-state evolution remains an efficient crossing to the triplet manifold regardless of the solvent used. acs.org

Molecular Dynamics Simulations

Based on the available research literature, there are no specific studies that have employed molecular dynamics (MD) simulations to investigate the behavior of this compound. While MD simulations have been used to study related compounds, such as its derivatives, direct applications to the title compound are not documented in the provided sources.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for understanding the reaction mechanisms of nitronaphthalenes. conicet.gov.armdpi.comconicet.gov.ar These studies provide detailed insights into the reactivity, regioselectivity, and the polar nature of reactions involving this compound, especially in cycloaddition processes where it acts as an electrophile. conicet.gov.arresearchgate.net The electron-withdrawing nitro group significantly activates the naphthalene system toward attack by nucleophiles. biochempress.com

To quantify and predict the reactivity of this compound, computational chemistry utilizes a set of reactivity indices defined within the framework of conceptual DFT. conicet.gov.armdpi.comresearchgate.net These indices help to rationalize its behavior in polar reactions.

Global Reactivity Indexes : These indices describe the reactivity of the molecule as a whole. Key global indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). conicet.gov.armdpi.com For nitronaphthalenes participating in polar Diels-Alder reactions, calculations consistently show a high global electrophilicity index (ω), confirming their character as strong electrophiles. conicet.gov.ar Conversely, their diene reaction partners are shown to be strong nucleophiles. conicet.gov.ar This difference in electrophilicity/nucleophilicity drives the reaction.

Local Reactivity Indexes : These indices are used to predict the regioselectivity of a reaction, i.e., which atoms within the molecule are the most reactive sites for electrophilic or nucleophilic attack. mdpi.com The most common local index is the Fukui function, which indicates the change in electron density at a specific atomic site upon the addition or removal of an electron. mdpi.comnsmsi.ir From the Fukui function, local electrophilicity (ωk) and local nucleophilicity (Nk) indices can be calculated. conicet.gov.ar For electrophiles like nitronaphthalenes, the most reactive site for nucleophilic attack is the atom with the highest local electrophilicity index (ωk). mdpi.com In these systems, the nitro group directs the regiochemistry, making the beta-carbon relative to the nitro group the most electrophilic center. mdpi.com

Table 2: Key DFT-Based Reactivity Indices

Index Type Index Name Symbol Description
Global Electrophilicity Index ω Measures the ability of a molecule to accept electrons; high for electrophiles like nitronaphthalenes. conicet.gov.armdpi.com
Global Nucleophilicity Index N Measures the ability of a molecule to donate electrons; high for electron-rich dienes. conicet.gov.ar
Local Fukui Function f(r) Identifies the most reactive sites within a molecule for electrophilic or nucleophilic attack. mdpi.comnsmsi.ir
Local Local Electrophilicity ωk Pinpoints the most electrophilic atom in a molecule, predicting the site of nucleophilic attack. conicet.gov.armdpi.com

Charge Transfer in Polar Cycloaddition Reactions

Polar cycloaddition reactions, such as the Diels-Alder reaction, involving this compound are characterized by a significant charge transfer (CT) between the reactants. conicet.gov.armdpi.com Given its strong electrophilic nature, this compound acts as the dienophile (electron acceptor), while its reaction partner, an electron-rich diene, acts as the nucleophile (electron donor). conicet.gov.arresearchgate.net

Computational analysis of the transition state (TS) of these reactions reveals the extent and direction of this charge flow. The Global Electron Density Transfer (GEDT) is a value calculated at the TS that quantifies the amount of charge transferred from the nucleophile to the electrophile. nsmsi.ir A high GEDT value is indicative of a highly polar process. nsmsi.ir In some cases, the charge transfer is so pronounced that the mechanism shifts from a concerted one-step process to a two-step mechanism involving the formation of a distinct zwitterionic intermediate. researchgate.net

The analysis of charge transfer is fundamental to explaining why these reactions proceed efficiently and with high regioselectivity. conicet.gov.armdpi.com The flow of electrons from the highest occupied molecular orbital (HOMO) of the diene to the lowest unoccupied molecular orbital (LUMO) of the nitronaphthalene governs the interaction and the formation of new chemical bonds. mdpi.com

Advanced Applications and Research Frontiers Involving 1 Methoxy 4 Nitronaphthalene

Applications in Organic Synthesis

1-Methoxy-4-nitronaphthalene is a valuable starting material in multi-step organic syntheses, leading to the production of a variety of commercially and scientifically important molecules.

Precursor for Dyes, Pharmaceuticals, and Agrochemicals

The chemical architecture of this compound makes it a suitable precursor for the synthesis of various functional molecules. In the pharmaceutical industry, it is a key reagent in the synthesis of UMI-77, a small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, which has shown potential in attenuating the growth of pancreatic cancer. nbinno.com The synthesis of UMI-77 highlights the importance of this compound as a foundational scaffold for developing targeted cancer therapies.

While direct examples of its use in specific commercial dyes are not extensively documented in readily available literature, the general class of nitronaphthalene derivatives are foundational in the synthesis of azo dyes. knowde.com The typical synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound to produce the final dye molecule. Naphthalene-based compounds are also integral to the agrochemical industry, serving as intermediates in the production of pesticides and fungicides, contributing to effective crop protection. nbinno.com

Synthesis of Naphthalene (B1677914) Carbaldehydes

Naphthalene carbaldehydes are important intermediates in organic synthesis, particularly for pharmaceuticals. While direct conversion of this compound to a carbaldehyde is not a commonly cited reaction, modern synthetic methodologies offer potential pathways. For instance, palladium-catalyzed cross-coupling reactions have been developed for the conversion of nitroarenes into other functional groups. These advanced catalytic systems could potentially be adapted to transform the nitro group of this compound into a carbaldehyde functionality, opening new avenues for its utilization in synthetic chemistry.

Building Block for Complex Molecular Architectures

The development of complex molecular architectures, such as metal-organic frameworks (MOFs) and other functional materials, often relies on the use of specifically designed organic building blocks. While the direct incorporation of this compound into such structures is an emerging area of research, its derivatives hold significant promise. The functional groups of this compound can be chemically modified to introduce coordinating sites, enabling it to act as a ligand for the construction of porous and functional materials with potential applications in gas storage, catalysis, and sensing.

Synthesis of N-Arylnaphthylamine Derivatives

A significant application of this compound is in the synthesis of N-arylnaphthylamine derivatives through photosubstitution reactions. Research has shown that the photochemical reaction of this compound with amine nucleophiles can proceed via dual pathways. The specific pathway taken is dependent on the nature of the amine used. Primary amines tend to cause the replacement of the nitro group, while secondary amines lead to the displacement of the methoxy (B1213986) substituent. Both of these reactions are understood to involve the triplet excited state of the this compound molecule. researchgate.net This selective reactivity allows for the controlled synthesis of different N-arylnaphthylamine derivatives, which are of interest for their potential biological activities and applications in materials science.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Through chemical transformations, the nitro and methoxy groups can be manipulated to facilitate the construction of fused ring systems. For example, reduction of the nitro group to an amine, followed by further reactions, can lead to the formation of quinazoline (B50416) and phenazine (B1670421) derivatives. Quinazolines are a class of heterocyclic compounds with a broad range of biological activities, and their synthesis often involves the cyclization of appropriately substituted anilines. Similarly, phenazines, which are important dyestuffs and possess interesting electronic properties, can be synthesized from ortho-diamino compounds, which can be derived from this compound. wikipedia.orgguidechem.comias.ac.in

Research in Medicinal Chemistry and Biological Studies

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. ias.ac.in this compound, as a precursor to biologically active molecules, has garnered significant attention in this field.

A prominent example of its application is in the development of the Mcl-1 inhibitor, UMI-77. Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. researchgate.net Mcl-1 inhibitors work by binding to the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This frees up the pro-apoptotic proteins to initiate the programmed cell death cascade, leading to the demise of cancer cells. patsnap.com

Enzyme Inhibition Studies

Currently, there is a lack of specific research literature detailing enzyme inhibition studies conducted directly with this compound. While related compounds, such as dinitronaphthalene derivatives, have been investigated as inhibitors of enzymes like glutathione (B108866) transferases, no such data is available for this compound itself.

Protein Interactions

Detailed studies on the specific interactions between this compound and various proteins are not extensively documented in publicly available scientific literature. Research on how this particular compound binds to or modulates the function of specific proteins is a potential area for future investigation.

Development of Enzyme Inhibitors

While direct enzyme inhibition by this compound has not been a primary focus of research, its role as a chemical intermediate is significant in the development of enzyme inhibitors. Its utility is most prominently noted in the synthesis of more complex molecules with targeted biological activity.

Mcl-1 Inhibitors

A significant application of this compound is its use as a reagent in the synthesis of UMI-77, a small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By inhibiting Mcl-1, compounds like UMI-77 can induce apoptosis in cancer cells, making it a promising target for cancer therapy. The synthesis of UMI-77 underscores the importance of this compound as a building block in the creation of targeted anticancer agents.

Table 1: Role of this compound in Mcl-1 Inhibitor Synthesis

Precursor CompoundSynthesized InhibitorTarget ProteinTherapeutic Area
This compoundUMI-77Mcl-1Oncology

Amyloid Aggregation Inhibitors

There is currently no scientific literature available that specifically investigates the role of this compound in the inhibition of amyloid aggregation. This process is a hallmark of several neurodegenerative diseases, and while other naphthalene-based compounds have been explored for this purpose, the specific effects of this compound remain unstudied.

Indoleamine 2,3-Dioxygenase Inhibitors

Research into the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO) has not been reported in the available scientific literature. IDO is an enzyme involved in immune regulation and is a target in cancer immunotherapy. While some naphthoquinone derivatives have shown IDO inhibitory activity, no such studies have been conducted on this compound.

Naphthoquinone Derivatives as Antimicrobial and Antitumoral Molecules

The broader class of naphthoquinone derivatives has been extensively studied for their antimicrobial and antitumoral properties. nih.gov These compounds exhibit a wide range of biological activities, and their chemical structures are often modified to enhance these effects. mdpi.com However, specific research focusing on the antimicrobial and antitumoral activities of derivatives synthesized directly from this compound is not currently available in the scientific literature.

Environmental Chemistry Research

The presence of nitroaromatic compounds in the atmosphere is a subject of significant environmental research due to their potential impacts on air quality and atmospheric chemistry. While direct research on the atmospheric chemistry of this compound is limited, its behavior can be inferred from studies of analogous compounds such as nitronaphthalenes and other substituted nitroaromatics.

Photolytic Degradation in Atmospheric Conditions

The absorption of solar radiation can initiate the degradation of chemical compounds in the atmosphere, a process known as photolysis. For aromatic compounds, the presence of a nitro group can significantly influence their photochemical behavior. Research on related compounds, such as 1-nitronaphthalene (B515781), indicates that photolysis is a potential degradation pathway in the troposphere. The photolysis of 1-nitronaphthalene can lead to the formation of secondary organic aerosols (SOA), suggesting that this process could be a significant atmospheric sink for such compounds. nih.gov

Interaction with Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive oxidants in the troposphere, playing a crucial role in the degradation of many volatile organic compounds. The reaction with •OH is often the primary removal mechanism for aromatic hydrocarbons in the atmosphere. Kinetic studies on the gas-phase reactions of hydroxyl radicals with naphthalene have been conducted to understand its atmospheric lifetime. acs.org

Direct kinetic data for the reaction of this compound with hydroxyl radicals is currently unavailable in the literature. However, the rate of this reaction can be estimated based on the known reactivity of the naphthalene ring system and the influence of the methoxy and nitro substituents. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group will affect the electron density of the aromatic rings, thereby influencing the rate of electrophilic attack by the hydroxyl radical. It is anticipated that the reaction would lead to the formation of hydroxylated and nitrated derivatives, which could further react to form secondary pollutants.

Formation of Secondary Pollutants

The atmospheric oxidation of aromatic compounds can lead to the formation of secondary pollutants, including secondary organic aerosol (SOA), which has significant impacts on air quality and climate. Studies on 1-nitronaphthalene have demonstrated its potential to form SOA upon photolysis. nih.gov The chemical composition of this SOA includes dimers formed from the self-reaction of naphthoxy radicals. nih.gov

Given the structural similarity, it is plausible that this compound could also be a precursor to SOA. The oxidation of the naphthalene ring system, initiated by photolysis or reaction with hydroxyl radicals, could lead to the formation of low-volatility products that can partition into the aerosol phase. The presence of the methoxy group may influence the reaction pathways and the properties of the resulting aerosol. For instance, research on methoxyphenols, which are components of biomass burning emissions, has shown that they can produce high yields of SOA. researchgate.net However, the specific products and the SOA formation potential of this compound remain an area for future investigation.

Table 1: Comparison of Atmospheric Behavior of this compound and Related Compounds (Inferred)

CompoundPhotolytic DegradationReaction with Hydroxyl RadicalsSOA Formation Potential
This compound Expected to be photochemically active, but specific atmospheric pathways are unconfirmed.Reaction is expected, but kinetic data is not available.Plausible precursor, but not directly studied.
1-Nitronaphthalene Undergoes photolysis, leading to SOA formation. nih.govReacts with •OH, a known atmospheric degradation pathway.Demonstrated to be an SOA precursor. nih.gov
Naphthalene Subject to atmospheric degradation, primarily by •OH reaction. acs.orgWell-studied reaction kinetics. acs.orgKnown SOA precursor.
Methoxyphenols Atmospheric oxidation leads to SOA. researchgate.netReact with atmospheric oxidants.Significant SOA yields observed. researchgate.net

Material Science Applications

Currently, there is no direct evidence in the available scientific literature to suggest that this compound has been specifically investigated for or applied in the field of material science. Its primary documented use is as a chemical reagent in the synthesis of other molecules, such as UMI-77, a small molecule inhibitor of Mcl-1 for cancer research. chemicalbook.com

While speculative, the properties of this compound, including its aromatic and nitro functionalities, could potentially lend themselves to certain material science applications. For example, nitroaromatic compounds have been explored for their nonlinear optical properties and as components in energetic materials. The naphthalene backbone provides a rigid, planar structure that can be beneficial in the design of organic electronic materials. However, without dedicated research, any potential applications in material science remain purely hypothetical. Further studies would be required to explore and validate any such possibilities.

Future Directions and Emerging Research Avenues for 1 Methoxy 4 Nitronaphthalene

Exploration of Novel Synthetic Strategies

The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, and 1-methoxy-4-nitronaphthalene is no exception. While traditional methods involving the nitration of 1-methoxynaphthalene (B125815) are established, current research is focused on developing more efficient, selective, and environmentally benign strategies.

Future synthetic explorations are likely to focus on several key areas:

Catalyst Development: Research into novel catalysts aims to improve the regioselectivity of the nitration process, favoring the 4-position to minimize the formation of unwanted isomers. This includes the use of solid acid catalysts like zeolites and metal-organic frameworks (MOFs) that can offer shape-selectivity and easier separation from the reaction mixture. scitepress.org

Green Chemistry Approaches: The use of milder nitrating agents and alternative reaction media is a significant trend. This includes employing ionic liquids or solvent-free conditions to reduce the reliance on hazardous concentrated acids like sulfuric and nitric acid. scitepress.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Applying this technology to the synthesis of this compound could lead to higher yields, improved safety for highly exothermic nitration reactions, and easier scalability.

Alternative Precursors: Investigating synthetic routes from different starting materials, such as the functionalization of 1-amino-5-nitronaphthalene through diazotization and subsequent reactions, could open up new, albeit unexpected, pathways to the target molecule. researchgate.net

Table 1: Comparison of Synthetic Approaches for Nitronaphthalene Derivatives

Strategy Reagents/Catalysts Advantages Research Focus
Classical Nitration HNO₃/H₂SO₄ High yield, well-established Improving safety and reducing acid waste
Catalytic Nitration Zeolites, Indium(III) triflate scitepress.org High regioselectivity, catalyst reusability Developing more efficient and stable catalysts
Green Synthesis Ionic liquids, NO₂/O₂ systems scitepress.org Reduced environmental impact, safer conditions Optimizing reaction conditions for industrial scale

| Flow Chemistry | Microreactor systems | Enhanced safety, precise control, scalability | Designing dedicated reactor setups |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and properties is fundamental to its application. While standard techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are routinely used to confirm the identity of this compound, advanced spectroscopic methods can provide deeper insights. chemicalbook.com

Future research will likely involve:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, which is crucial for confirming the precise substitution pattern on the naphthalene (B1677914) ring and for characterizing any new derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of this compound and its metabolites or degradation products.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure. This data is invaluable for understanding intermolecular interactions and for validating computational models.

Vibrational Spectroscopy: Advanced techniques like Raman spectroscopy can complement IR data, providing further information on the molecule's vibrational modes, which can be useful for studying its interactions with other molecules or surfaces. researchgate.net

Table 2: Spectroscopic Data for this compound

Technique Type of Information Observed Data/Expected Features
¹H NMR Proton environment Signals corresponding to methoxy (B1213986) protons and distinct aromatic protons on the naphthalene scaffold.
¹³C NMR Carbon skeleton Resonances for each unique carbon atom, including the methoxy carbon and the aromatic carbons. chemicalbook.com
FTIR Functional groups Characteristic peaks for C-O (ether), NO₂ (nitro group), and aromatic C-H and C=C bonds. researchgate.net
Mass Spec. Molecular weight A molecular ion peak corresponding to the mass of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ). lookchem.comscbt.com

| UV-Vis | Electronic transitions | Absorption bands in the UV-visible region characteristic of the nitro-naphthalene chromophore. researchgate.net |

Development of New Computational Models for Complex Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms. For this compound, developing sophisticated computational models can accelerate research by guiding experimental work.

Emerging research in this area includes:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity indices, and spectroscopic properties (NMR, IR) of the molecule. This can help in understanding the regioselectivity of its synthesis and its reactivity in subsequent chemical transformations.

Reaction Mechanism Modeling: Simulating reaction pathways, such as its potential metabolic transformations or environmental degradation routes. This can identify key intermediates and transition states, providing a detailed molecular-level understanding of these processes.

Molecular Docking: In the context of medicinal chemistry, computational models can be used to dock this compound and its derivatives into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinities and guide the design of new, more potent inhibitors.

Predictive Toxicology: Developing quantitative structure-activity relationship (QSAR) models to predict the potential toxicity and environmental impact of this compound based on its structural features.

Expansion of Biological and Medicinal Applications

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents.

Future research directions are focused on:

Anticancer Drug Development: this compound is a known reagent in the synthesis of UMI-77, a small molecule inhibitor of Mcl-1, which is a promising target in pancreatic cancer therapy. chemicalbook.com Future work could involve synthesizing a library of analogues of this compound to develop more potent and selective Mcl-1 inhibitors or to target other cancer-related proteins.

Scaffold for New Bioactive Molecules: The compound can serve as a versatile building block. The nitro group can be reduced to an amine, which can then be further functionalized to create a wide array of derivatives. These new compounds can be screened for various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, leveraging the known bioactivity of the naphthalene core. nih.govresearchgate.net

Pro-drug Design: The nitroaromatic group can be exploited in pro-drug strategies. Under the hypoxic (low oxygen) conditions characteristic of solid tumors, nitro groups can be selectively reduced by cellular reductases to release a cytotoxic agent, offering a targeted approach to cancer therapy.

Investigation of Environmental Fate and Impact

As with any synthetic compound, understanding the environmental fate of this compound is crucial. Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of compounds that can be persistent in the environment and exhibit toxicity. nih.gov

Key areas for future investigation include:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. Studies on related compounds like 1-nitronaphthalene (B515781) show that bacteria can use dioxygenase enzymes to initiate ring cleavage. nih.gov The influence of the methoxy group on these pathways is an important area of study.

Photodegradation: While many nitro-PAHs are degraded by photolysis in the atmosphere, their persistence is higher in soil and water. nih.gov Research is needed to determine the photodegradation rates and products of this compound in aqueous and soil environments to fully assess its environmental persistence.

Ecotoxicity Assessment: Conducting systematic studies to evaluate the toxicity of this compound to various aquatic and terrestrial organisms. Data on related compounds like 1-nitronaphthalene indicate potential ecotoxicity. nih.govwikipedia.org A comprehensive assessment is needed to understand its potential impact on ecosystems.

Metabolism in Higher Organisms: Investigating how this compound is metabolized in mammals. The metabolism of similar compounds often involves ring epoxidation, which can be a key step in their toxic effects. nih.gov Understanding these pathways is essential for evaluating potential human health risks.

Table 3: Potential Environmental Fate of this compound

Process Description Influencing Factors Potential Products
Biodegradation Microbial breakdown of the compound. Presence of specific bacteria/fungi, oxygen levels, soil/water chemistry. Ring-cleavage products, catechols, aminonaphthalenes.
Photodegradation Breakdown by sunlight. Wavelength and intensity of light, presence of photosensitizers. Oxidized or rearranged derivatives.
Sorption Adherence to soil and sediment particles. Soil organic matter content, clay content, hydrophobicity of the compound. Reduced bioavailability for degradation or uptake.

| Bioaccumulation | Buildup in organisms over time. | Lipophilicity of the compound, metabolic rate in the organism. | Potential for transfer through the food chain. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methoxy-4-nitronaphthalene, and what analytical methods are used to confirm its purity?

  • Methodological Answer : A common synthesis involves nitration of 1-methoxynaphthalene using mixed nitric-sulfuric acid, followed by purification via recrystallization or column chromatography. Characterization typically employs 1H/13C NMR to verify substitution patterns (methoxy and nitro groups at positions 1 and 4, respectively) and HPLC-MS to confirm purity (>95%). UV-Vis spectroscopy (λmax ~300–350 nm) is used to study electronic transitions influenced by substituents .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : The compound (C11H9NO3, MW 203.19 g/mol) is a crystalline solid with a melting point >100°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its UV spectrum shows strong absorbance in the 300–400 nm range, making it suitable for photochemical studies. Stability tests under varying pH and temperature conditions are recommended for storage protocols .

Q. How is this compound utilized as a substrate in enzymatic assays?

  • Methodological Answer : It serves as a model substrate for studying peroxidase activity. For example, in horseradish peroxidase (HRP) assays, the compound undergoes oxidation via a pH-dependent mechanism. Reaction kinetics are monitored using stopped-flow spectrophotometry to measure intermediates (Compound I/II) and rate constants (kcat) across pH 3.4–10.5 .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying the oxidation of this compound by cytochrome P450 enzymes?

  • Methodological Answer : In vitro studies with liver microsomes reveal CYP1A2-mediated demethylation, producing 4-nitronaphthol. Competitive inhibition assays (e.g., using α-naphthoflavone) and LC-MS/MS metabolite profiling are critical for pathway elucidation. Discrepancies in metabolic rates between rodent and human models highlight species-specific CYP isoform activity .

Q. How do conflicting toxicological data on this compound inform risk assessment methodologies?

  • Methodological Answer : Discrepancies arise from study design variability (e.g., exposure routes: inhalation vs. oral; species: rat vs. human). Systematic reviews (e.g., ATSDR’s framework) categorize study confidence using criteria like dose-response validity and reproducibility. For example, respiratory toxicity in rats (high confidence) contrasts with limited human data (low confidence), necessitating probabilistic exposure modeling .

Q. What are the data gaps in understanding the environmental fate of this compound?

  • Methodological Answer : Limited data exist on biodegradation pathways and bioaccumulation potential. Aerobic soil metabolism studies using 14C-labeled compound and LC-HRMS can track transformation products (e.g., nitro-reduction intermediates). Persistent gaps in sediment/water partitioning coefficients (Kd) require QSAR modeling or experimental determination via OECD Guideline 121 .

Q. How can computational chemistry optimize the design of derivatives based on this compound for photodynamic therapy?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and singlet oxygen quantum yields. Substituent effects (e.g., replacing methoxy with amino groups) are modeled to enhance photosensitizer efficiency. In vitro validation includes ROS detection assays (e.g., DCFH-DA) in cancer cell lines .

Tables for Key Data

Table 1. Toxicological Study Confidence Levels (ATSDR Framework)

Confidence LevelCriteria Met (Out of 4)Implications for Risk Assessment
High4Robust for MRL derivation
Moderate3Supports hazard identification
Low2Limited weight in conclusions
Very Low≤1Excluded from quantitative analysis

Table 2. Key Enzymatic Reaction Parameters for HRP with this compound

pHk1 (Compound I Formation, M⁻¹s⁻¹)k2 (Compound II Reduction, M⁻¹s⁻¹)
3.41.2 × 10⁵4.7 × 10³
8.63.8 × 10⁴1.1 × 10⁴

Research Recommendations

  • Prioritize in vitro-to-in vivo extrapolation (IVIVE) to address metabolic discrepancies between species .
  • Expand environmental fate studies using isotope-labeled tracers to quantify degradation half-lives .
  • Integrate machine learning for toxicity prediction of nitroaromatic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.